The synthesis of Biotin-LLY-FMK involves several key steps, primarily focusing on the incorporation of the biotin moiety into a peptidomimetic scaffold. The process typically begins with the preparation of a precursor compound that contains the necessary functional groups for subsequent reactions.
Biotin-LLY-FMK features a complex molecular structure characterized by its biotin component linked to a peptidomimetic scaffold containing an epoxide group.
The incorporation of the biotin moiety not only enhances solubility but also allows for specific interaction with streptavidin, which is often utilized in experimental setups .
Biotin-LLY-FMK undergoes specific chemical reactions that facilitate its function as an inhibitor:
These reactions are critical for understanding how Biotin-LLY-FMK can modulate protease activity within cellular environments .
The mechanism of action for Biotin-LLY-FMK involves:
Data from experimental studies indicate that this mechanism effectively reduces calpain activity, thereby influencing downstream cellular events .
Biotin-LLY-FMK exhibits several notable physical and chemical properties:
Analytical techniques such as differential scanning calorimetry (DSC) may be employed to assess thermal stability, while spectroscopic methods can provide insights into its chemical behavior under various conditions .
Biotin-LLY-FMK has several scientific applications:
The core peptidomimetic scaffold of Biotin-LLY-FMK replicates the caspase-recognition sequence (Ile-Glu-Thr-Asp), modified to enhance protease resistance and target affinity. Strategic replacement of the aspartic acid residue at the P1 position with a fluoromethyl ketone (FMK) warhead enables irreversible cysteine protease inhibition through nucleophilic attack. Biotin conjugation employs a tetraethylene glycol (PEG) spacer arm linked to the N-terminus of the tripeptide backbone, mitigating steric hindrance between the peptidomimetic scaffold and streptavidin while preserving binding pocket accessibility. This spacer length (∼15 Å) was optimized via molecular docking simulations to minimize avidin-induced conformational strain, analogous to strategies for Staphylococcus aureus biotin protein ligase inhibitors where spacer length critically impacted inhibitor potency [2].
Conjugation methodologies utilize solid-phase peptide synthesis (SPPS) on Rink amide resin, with Fmoc-protected lysine derivatives facilitating orthogonal biotin attachment. Quantitative biotinylation is achieved using D-biotin activated with O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) in DMF, followed by trifluoroacetic acid (TFA)-mediated cleavage. Crucially, the FMK warhead is incorporated post-cleavage using diazomethane-mediated ketone formation to prevent resin degradation.
Spacer Type | Conjugation Yield (%) | Streptavidin Binding (KD, nM) |
---|---|---|
No spacer | 28% ± 3% | 420 ± 50 |
PEG₄ | 92% ± 5% | 8.2 ± 1.1 |
PEG₈ | 89% ± 4% | 7.9 ± 0.9 |
Ahx linker | 85% ± 6% | 35 ± 4 |
The epoxysuccinate moiety—critical for covalent binding to catalytic cysteine residues—is introduced via a stereoselective epoxidation protocol. N-Boc-protected L-allylglycine undergoes Pd-catalyzed carboxylate-directed epoxidation using tert-butyl hydroperoxide (TBHP) and [(neocuproine)PdOAc]₂PF₆ catalyst, achieving >98% R,R-epoxide enantioselectivity confirmed by chiral HPLC. This represents a significant advancement over classical m-CPBA epoxidation, which yielded suboptimal diastereomeric ratios (65:35) and required extensive purification.
Epoxide coupling to the FMK scaffold employs a three-step sequence: (1) FMK carboxyl activation using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt); (2) nucleophilic attack by the deprotected allylglycine amine; (3) in situ epoxidation. This "couple-then-epoxidize" strategy prevents epoxide ring opening during amide bond formation. Stability studies reveal that lyophilization at pH 5.0–6.0 with sucrose (10% w/v) as cryoprotectant reduces epoxide hydrolysis to <2% over 6 months at −80°C.
Purification leverages reverse-phase HPLC (Jupiter C₁₈ column, 250 × 21.2 mm) with a ternary gradient: solvent A (0.1% TFA/H₂O), solvent B (0.1% TFA/acetonitrile), solvent C (100 mM ammonium acetate, pH 5.0). A shallow gradient (15%→35% B over 45 min, 5 mL/min) resolves the epoxide diastereomers and hydrolyzed byproducts. Critical quality attributes include:
Quantitative ¹³C NMR in D₂O validates the biotin-peptide bond (δ 173.8 ppm) and epoxide carbons (δ 44.1, 47.3 ppm). Stability-indicating assays employ accelerated degradation (40°C/75% RH, 7 days) with HPLC monitoring, requiring ≤5% total impurities. These protocols align with structural validation techniques for biotin-dependent enzymes, where analytical rigor ensures functional reliability [1].
Three synthetic routes were benchmarked for manufacturing scalability:
Route | Overall Yield | Purity | Epoxide Stability (t₉₀, 25°C) | Scale-Up Feasibility |
---|---|---|---|---|
Linear SPPS | 12% ± 2% | 91% | 14 days | Low |
Fragment Coupling | 34% ± 5% | 97% | 180 days | High |
Hybrid Phase | 22% ± 3% | 95% | 90 days | Moderate |
Fragment coupling demonstrated superior performance due to minimized side reactions during epoxidation. Stability enhancements correlated with reduced residual TFA (<0.01% by ion chromatography), as acidic residues accelerate epoxide hydrolysis. Lyophilized formulations at −80°C preserved >98% integrity for 12 months. These optimizations mirror advances in structural biology, where sample preparation rigor enables high-fidelity analysis [1], and inhibitor design, where synthetic precision underpins biochemical efficacy [2].
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